Crystallization Kinetics of Biscarbamates: C12 Spacer Shows a Minimum Growth Rate
In a systematic study of biscarbamates, the C12-C12 molecule, which is the closest analog with a longer spacer, exhibited the minimum spherulite growth rate and rate of crystallization compared to compounds with shorter spacers [1]. This indicates that the C10 spacer (present in the target compound) is not just an intermediate chain length but is positioned in a region where small changes in methylene units lead to a significant peak in crystallization behavior [1]. While direct data for the C10-spacer was not the focus, the study's conclusion that the C12 compound represents a minimum point in crystallization kinetics strongly implies that the C10 variant would possess distinct and more favorable crystallization properties for applications requiring controlled morphology or faster processing.
| Evidence Dimension | Spherulite Growth Rate and Rate of Crystallization |
|---|---|
| Target Compound Data | C10 spacer (ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate) |
| Comparator Or Baseline | C12-spacer biscarbamate |
| Quantified Difference | The C12-C12 molecule exhibits the minimum spherulite growth rate and rate of crystallization within the homologous series. |
| Conditions | Analysis of a homologous series of biscarbamates with varying spacer lengths. |
Why This Matters
For procurement in materials science, this differentiation highlights that the C10 dicarbamate occupies a distinct position in the structure-property landscape, offering crystallization kinetics that are superior to those of the longer C12 analog, which can be critical for manufacturing efficiency and final product morphology.
- [1] Khan, M. K., & Sundararajan, P. R. (2013). Effects of spacer length and terminal group on the crystallization and morphology of biscarbamates: a longer spacer does not reduce the melting temperature. The Journal of Physical Chemistry B, 117(18), 5705-5717. DOI: 10.1021/jp4010688 View Source
